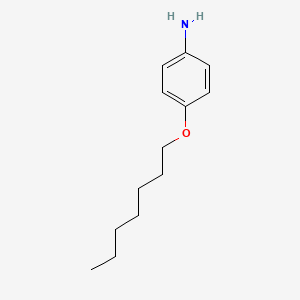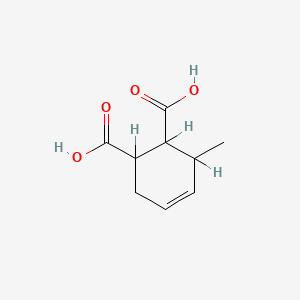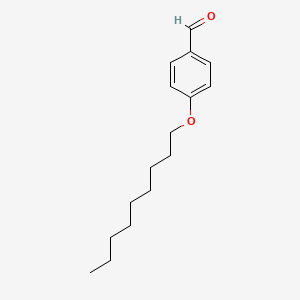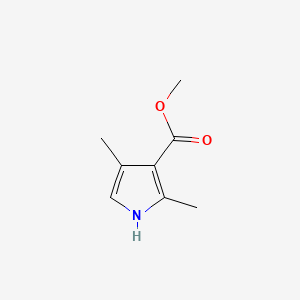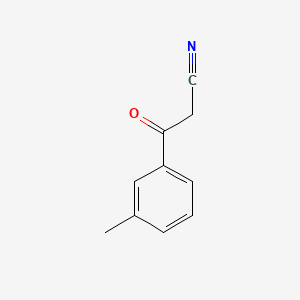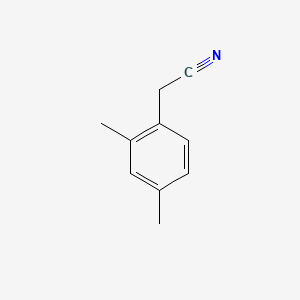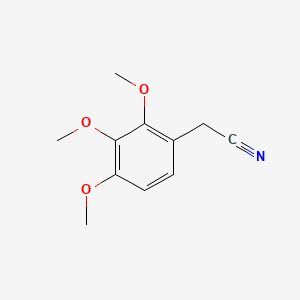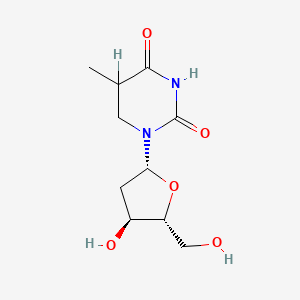
5,6-Dihydrothymidine
Overview
Description
5,6-Dihydrothymidine is a chemical compound with the molecular formula C10H16N2O5 . It is one of the most important products of base damage by gamma irradiation of DNA in anoxic conditions . This compound plays a crucial role in the synthesis of nucleoside analogs, facilitating the creation of antiviral medications .
Synthesis Analysis
5,6-Dihydrothymidine can be generated in a dinucleotide from a phenyl selenide precursor . It has been successfully incorporated in synthetic DNA fragments using a new set of amino protecting groups . The 5,6-dihydrothymidine phosphoramidite was employed for the synthesis of oligonucleotides bearing this defect at positions corresponding to restriction enzymes sites .Molecular Structure Analysis
The molecular structure of 5,6-Dihydrothymidine consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . Its average mass is 244.244 Da and its monoisotopic mass is 244.105927 Da .Chemical Reactions Analysis
Under free radical chain propagation conditions, the products resulting from hydrogen atom donation and radical-pair reaction are the major observed products in the absence of O2 . In addition, it has been shown that two main reactions mediated by †OH take place with thymine nucleobases in cellular DNA: addition across the 5,6-pyrim-idine bond and H-atom abstraction from the methyl group .Physical And Chemical Properties Analysis
5,6-Dihydrothymidine has a molecular weight of 244.24 . It is stable under recommended storage conditions of 5 °C .Scientific Research Applications
Synthesis and DNA Damage Research
5,6-Dihydrothymidine is a significant product of base damage by gamma irradiation of DNA in anoxic conditions. Schulhof, Molko, and Teoule (1988) developed a new set of amino protecting groups for its incorporation in synthetic DNA fragments, providing a method to study DNA damage and repair mechanisms (Schulhof, Molko, & Teoule, 1988).
Studies on Reactive Oxygen Species
Lustig, Cadet, Boorstein, and Teebor (1992) synthesized diastereomers of thymidine glycol, a major product of thymidine reaction with reactive oxygen species, including those generated by ionizing radiation. This research aids in understanding DNA's reaction to oxidative stress (Lustig, Cadet, Boorstein, & Teebor, 1992).
Gamma-Irradiation Studies
Furlong, Jorgensen, and Henner (1986) demonstrated that 5,6-Dihydrothymidine is formed in solutions of DNA and in DNA of HeLa cells during gamma-irradiation. Their research quantified the product and explored its stereochemical production, providing insights into DNA's structural responses to irradiation (Furlong, Jorgensen, & Henner, 1986).
MRI-Based Reporter Gene Monitoring
Bar‐Shir, Liu, Greenberg, Bulte, and Gilad (2013) synthesized a reporter probe, 5-methyl-5,6-dihydrothymidine, for imaging of herpes simplex virus type 1 thymidine kinase reporter gene expression using MRI. This development is significant fornoninvasive gene expression monitoring in live subjects, especially in transgenic animal studies (Bar‐Shir et al., 2013).
Chemical Exchange Saturation Transfer MRI
In another study by Bar‐Shir et al. (2013), they transformed thymidine into a magnetic resonance imaging probe for monitoring gene expression, using chemical exchange saturation transfer MRI. They identified 5-methyl-5,6-dihydrothymidine as an optimal probe for in vivo imaging of HSV1-TK, showcasing the application of synthetic chemistry in designing specific probes for in vivo imaging of various proteins and enzymes (Bar‐Shir et al., 2013).
Crystallography and Radiation-Induced Decomposition
Hruska, Sebastian, Grand, Voituriez, and Cadet (1987) used X-ray crystallography to determine the structure of a γ-radiation induced product of thymidine, contributing to the understanding of DNA's structural changes under irradiative stress (Hruska et al., 1987).
Oxidative DNA Damage
Frenkel, Goldstein, Duker, and Teebor (1981) developed a methodology for identifying the thymine glycol moiety in oxidized DNA, which is essential for understanding the mechanisms of DNA damage and repair in cells subjected to oxidative stress (Frenkel, Goldstein, Duker, & Teebor, 1981).
Mechanism of Action
properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5?,6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYHMSUYKIMUAL-UNYLCCJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315299 | |
| Record name | 5,6-Dihydrothymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydrothymidine | |
CAS RN |
5627-00-9 | |
| Record name | 5,6-Dihydrothymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydrothymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dihydrothymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




